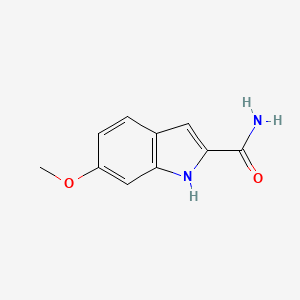

6-methoxy-1H-indole-2-carboxamide

Vue d'ensemble

Description

“6-methoxy-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is also known as “N-methoxy-N-methyl-1H-indole-2-carboxamide” and "N-(Methoxymethyl)-1H-indole-2-carboxamide" .

Synthesis Analysis

While specific synthesis methods for “6-methoxy-1H-indole-2-carboxamide” were not found, indole carboxamides can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The carboxyl group is typically activated using EDCI and connected to amines for conversion to amides .

Molecular Structure Analysis

The molecular structure of “6-methoxy-1H-indole-2-carboxamide” consists of an indole ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .

Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their unique inhibitory properties . They have been found to inhibit a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical And Chemical Properties Analysis

“6-methoxy-1H-indole-2-carboxamide” is a solid at room temperature . It has a predicted boiling point of 426.7±18.0 °C and a predicted density of 1.248±0.06 g/cm3 . Its pKa is predicted to be 14.96±0.30 .

Applications De Recherche Scientifique

Coupling and Synthesis Techniques

Rh(III)-Catalyzed Selective Coupling : A study conducted by Zheng, Zhang, and Cui (2014) in "Organic Letters" describes the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This method is highlighted for its mild and efficient approach towards diverse product formation with selective C-C and C-C/C-N bond formation, offering insights into the mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

Palladium-Catalyzed Heteroannulation : Hussain et al. (2019) in "Organic Letters" present a study on palladium-catalyzed C-H activation and subsequent cyclization involving [60]fullerene and N-methoxy-1H-indole-1-carboxamides. This process efficiently synthesizes C60-fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-ones with remarkable functional group tolerance (Hussain, Chen, Yang, & Wang, 2019).

Anticancer Research

- N-(Furan-2-ylmethyl)-1H-Indole-3-Carboxamide Derivatives : Zhang et al. (2017), in "Chemical Research in Chinese Universities," discuss the synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR) for anticancer applications. These compounds displayed potent anticancer activities against various cancer cell lines (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).

Chemical Synthesis and Optimization

- Maillard Reaction Optimization : Goh et al. (2015) utilized the Maillard reaction for the synthesis of various 6-methoxytetrahydro-β-carboline derivatives. They optimized the synthesis reaction conditions, providing valuable insights for the production of these compounds with high yields (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Biological Activity Studies

- Antiallergic Potential : A series of indolecarboxamidotetrazoles, including compounds related to 6-methoxy-1H-indole-2-carboxamide, were studied by Unangst et al. (1989) for their antiallergic potential. These compounds exhibited potent inhibition of histamine release from basophilic leukocytes, suggesting a potential application in antiallergy treatments (Unangst, Connor, Stabler, Weikert, Carethers, Kennedy, Thueson, Chestnut, Adolphson, & Conroy, 1989).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJWIQUKHASFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-indole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)

![(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2463907.png)

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)